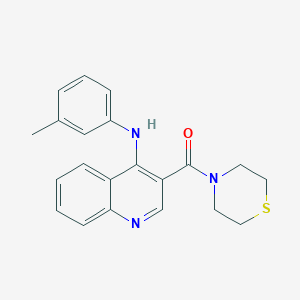

N-(3-METHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE

Description

Properties

IUPAC Name |

[4-(3-methylanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3OS/c1-15-5-4-6-16(13-15)23-20-17-7-2-3-8-19(17)22-14-18(20)21(25)24-9-11-26-12-10-24/h2-8,13-14H,9-12H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLQWEPFURCLIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE typically involves the reaction of quinoline derivatives with thiomorpholine and m-tolylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(3-METHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more reduced quinoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-(3-Methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine has a complex molecular structure characterized by the presence of a quinoline moiety, which is known for its pharmacological properties. The compound's molecular formula is , and its molecular weight is approximately 300.43 g/mol. The structural features contribute to its interactions with biological targets, making it a candidate for further research in drug development.

Medicinal Chemistry Applications

-

Anticancer Activity :

- Mechanism of Action : Compounds containing quinoline and morpholine derivatives have been studied for their anticancer properties. This compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Case Studies : Research indicates that similar compounds have been tested against various cancer cell lines, such as MCF-7 (breast cancer) and PC-3 (prostate cancer), demonstrating significant cytotoxic effects .

-

Antimicrobial Properties :

- Broad-Spectrum Activity : The compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. This property is essential for developing new antibiotics, especially in the context of rising antibiotic resistance.

- Research Findings : A study highlighted that derivatives of quinoline showed enhanced antibacterial activity when modified with morpholine groups, suggesting that this compound could follow similar trends .

-

Neuroprotective Effects :

- Potential for Neurodegenerative Diseases : Research has indicated that certain quinoline derivatives possess neuroprotective properties, which may be beneficial in treating conditions like Alzheimer's disease. The ability of this compound to cross the blood-brain barrier is crucial for its application in this area.

Biological Research Applications

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N-(3-METHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinoline Derivatives with Aromatic Substituents

4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)

Comparison :

- The target compound lacks halogen and methoxy groups but includes a thiomorpholine-carboxamide at position 3, which may improve solubility and binding interactions.

- The 3-methylphenyl group at position 4 (target) vs. the amino group (4k) suggests divergent pharmacological targets (e.g., kinase inhibition vs. intercalation) .

Med. Chem. (2007) 4-Oxo-1,4-dihydroquinoline-3-carboxamides

Comparison :

- The target compound’s thiomorpholine-carboxamide at position 3 mirrors the carboxamide substituents in these analogs. However, the sulfur atom in thiomorpholine may confer higher electron-withdrawing effects and lipophilicity compared to oxygen-based morpholine derivatives.

- The absence of a 4-oxo group in the target compound could reduce hydrogen-bonding capacity but enhance aromatic stacking interactions .

Insights :

- The target compound’s synthesis may combine Pd-catalyzed steps (for quinoline core functionalization) and traditional amide coupling (for thiomorpholine incorporation).

- ’s use of sodium cyanoborohydride for reductive amination highlights alternative strategies for introducing amine substituents .

Key Differences :

- The thiomorpholine group in the target compound likely improves membrane permeability compared to 4k’s methoxy and chloro substituents.

- The 4-oxo group in J. Med. Chem. analogs may confer redox activity absent in the target compound .

Biological Activity

N-(3-Methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various disease models, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 1021262-22-5

- Molecular Formula : C₁₃H₁₈N₂O₂S

- Molecular Weight : 270.36 g/mol

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific kinases involved in inflammatory pathways, potentially offering therapeutic benefits in autoimmune diseases .

- Antitumor Activity : Preliminary studies suggest that it may have antitumor properties, possibly through the modulation of signaling pathways associated with cell proliferation and apoptosis .

- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

In Vivo Studies

In vivo studies have further elucidated the therapeutic potential of this compound:

Case Studies

Several case studies highlight the clinical relevance of this compound:

- Case Study on Autoimmune Disease :

- Antitumor Efficacy :

Q & A

Q. What are the standard synthetic routes for N-(3-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine?

The synthesis typically involves a multi-step approach:

- Quinoline Core Formation : The Skraup or Doebner-Miller reaction is used to construct the quinoline scaffold, starting from aniline derivatives and glycerol under acidic conditions .

- Thiomorpholine Incorporation : The thiomorpholine-4-carbonyl group is introduced via nucleophilic acyl substitution, where the quinoline intermediate reacts with thiomorpholine-4-carbonyl chloride in the presence of a base like triethylamine .

- Amination : Coupling the 3-methylphenyl group to the quinoline core via Buchwald-Hartwig amination or Ullmann-type reactions completes the synthesis . Key Considerations : Optimize reaction temperatures (e.g., 80–110°C for cyclization) and solvent systems (e.g., DMF for coupling reactions) to maximize yields .

Q. How can researchers evaluate the biological activity of this compound?

Standard assays include:

- Cytotoxicity Screening : Use MTT or resazurin assays against cancer cell lines (e.g., MDA-MB-231 breast cancer, HT-29 colon cancer) with IC50 values as a primary metric .

- Enzyme Inhibition : Measure acetylcholinesterase (AChE) inhibition via Ellman’s method, monitoring thiocholine production at 412 nm .

- Dose-Response Curves : Generate data using serial dilutions (e.g., 0.1–100 µM) to establish potency and selectivity .

Q. What spectroscopic methods are used to characterize this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with chemical shifts for the quinoline protons (δ 8.5–9.0 ppm) and thiomorpholine carbons (δ 40–50 ppm) as key markers .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 418.9 for C22H23N3O3S) and fragmentation patterns .

- X-ray Crystallography : SHELX software refines crystal structures to resolve bond lengths and angles, critical for confirming stereochemistry .

Advanced Research Questions

Q. How can contradictory bioactivity data between assays be resolved?

Contradictions (e.g., high IC50 in one cell line vs. low in another) may arise from:

- Cell Line Variability : Differences in membrane permeability or efflux pumps (e.g., P-glycoprotein overexpression in resistant lines). Validate using orthogonal assays like clonogenic survival .

- Off-Target Effects : Perform kinome-wide profiling or proteomic analysis to identify unintended interactions .

- Structural Analog Comparison : Use SAR studies to pinpoint substituents (e.g., methoxy vs. methyl groups) influencing activity .

Q. What strategies optimize reaction yields for large-scale synthesis?

- Flow Chemistry : Continuous flow reactors improve mixing and heat transfer, reducing side reactions during cyclization .

- High-Throughput Screening (HTS) : Test 96-well plates with varied catalysts (e.g., Pd/C vs. CuI) and solvents (THF vs. DMSO) to identify optimal conditions .

- Purification Automation : Use flash chromatography systems with UV-guided fraction collection for consistent purity (>95%) .

Q. How can computational methods enhance mechanistic understanding?

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like AChE, with scoring functions prioritizing high-affinity poses .

- MD Simulations : GROMACS simulations (100 ns) assess ligand-protein stability, highlighting critical interactions (e.g., hydrogen bonds with catalytic triad residues) .

- QSAR Models : Train models using IC50 data and descriptors (e.g., logP, polar surface area) to guide analog design .

Q. What approaches improve metabolic stability in preclinical studies?

- Microsomal Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., morpholine ring oxidation) .

- Deuterium Incorporation : Replace labile hydrogens with deuterium at metabolically vulnerable positions to slow degradation .

- Prodrug Design : Mask polar groups (e.g., carboxylic acids) with ester linkers to enhance bioavailability .

Q. How can crystallographic data discrepancies be addressed?

- Twinned Data Analysis : Use SHELXL’s TWIN command to refine twinned crystals, ensuring accurate occupancy and thermal parameters .

- Multi-Conformer Modeling : Refine alternative conformations for flexible groups (e.g., thiomorpholine ring) using restraints in Phenix .

- Validation Tools : Check geometry with PLATON and MolProbity to resolve Ramachandran outliers .

Methodological Insights

Designing SAR Studies for Thiomorpholine Derivatives

- Core Modifications : Compare analogs with pyrrolidine or piperidine instead of thiomorpholine to assess sulfur’s role in potency .

- Substituent Scanning : Synthesize derivatives with halogen (Cl, F) or electron-donating groups (OCH3) on the phenyl ring to map steric/electronic effects .

- Data Integration : Use heatmaps to visualize IC50 trends across substituents, guiding lead optimization .

Resolving Discrepancies in Anticancer Activity

- Orthogonal Assays : Combine apoptosis assays (Annexin V/PI) with cell cycle analysis (propidium iodide) to confirm mechanism .

- Transcriptomics : RNA-seq of treated cells identifies dysregulated pathways (e.g., p53 or MAPK), linking activity to molecular targets .

- In Vivo Validation : Use xenograft models to correlate in vitro potency with tumor growth inhibition, adjusting dosing regimens based on PK/PD data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.